molecular formula C15H13FN4O3 B1418197 ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 2089391-68-2

ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B1418197
CAS No.: 2089391-68-2
M. Wt: 316.29 g/mol
InChI Key: BSWVJKKDEZRZLW-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C15H13FN4O3 and its molecular weight is 316.29 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties and mechanisms of action, supported by recent research findings and case studies.

Chemical Structure

The compound features a pyrazolo[3,4-b]pyridine core, which is known for various biological activities. Its structure includes a fluorophenyl substitution that may enhance its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit significant anti-inflammatory properties. For instance, compounds structurally related to ethyl 4-amino-1-(3-fluorophenyl)-6-oxo have demonstrated selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Table 1: COX Inhibition Data for Pyrazolo Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index
Compound A0.0340.0521.53
Compound B0.0400.0182.22
Ethyl 4-aminoTBDTBDTBD

Note: TBD indicates data yet to be determined.

2. Anticancer Activity

The pyrazolo[3,4-b]pyridine scaffold has been explored for its anticancer potential. Studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HeLa and A375 with IC50 values in the low micromolar range.

Case Study: Anticancer Efficacy
In a study conducted by Sivaramakarthikeyan et al., a series of pyrazolo derivatives were tested against various cancer cell lines. One derivative exhibited an IC50 value of 0.36 µM against CDK2, indicating strong antiproliferative activity.

3. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. Ethyl 4-amino-1-(3-fluorophenyl)-6-oxo has shown promising results against bacterial strains, suggesting its potential as an antibacterial agent.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

The biological activities of ethyl 4-amino-1-(3-fluorophenyl)-6-oxo are likely mediated through several mechanisms:

  • Inhibition of Cyclooxygenase Enzymes : By selectively inhibiting COX enzymes, the compound reduces the production of inflammatory mediators.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antimicrobial Mechanisms : The presence of the fluorophenyl group may enhance membrane permeability or disrupt metabolic pathways in bacteria.

Properties

IUPAC Name

ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O3/c1-2-23-15(22)11-12(17)10-7-18-20(13(10)19-14(11)21)9-5-3-4-8(16)6-9/h3-7H,2H2,1H3,(H3,17,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWVJKKDEZRZLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C3=CC(=CC=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301111528
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-amino-1-(3-fluorophenyl)-6,7-dihydro-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089391-68-2
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-amino-1-(3-fluorophenyl)-6,7-dihydro-6-oxo-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2089391-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid, 4-amino-1-(3-fluorophenyl)-6,7-dihydro-6-oxo-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301111528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 2
ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 3
ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 4
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ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 5
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ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Reactant of Route 6
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ethyl 4-amino-1-(3-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

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